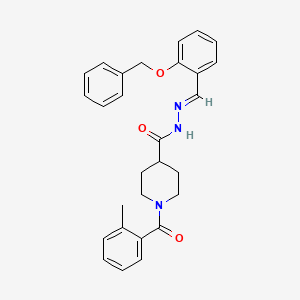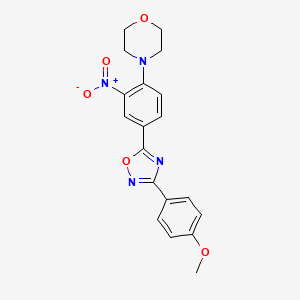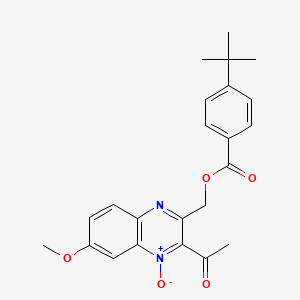
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-ethylphenyl)acetamide, also known as EPM-01, is a chemical compound that has been extensively studied for its potential use in scientific research applications. It is a member of the oxadiazole family of compounds, which have been shown to have a wide range of biological activities.
作用机制
The mechanism of action of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-ethylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. It has also been shown to increase insulin sensitivity and glucose uptake in adipose tissue, making it a potential candidate for the treatment of type 2 diabetes.
实验室实验的优点和局限性
One of the main advantages of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-ethylphenyl)acetamide for lab experiments is its wide range of biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects, as well as neuroprotective properties. This makes it a versatile compound that can be used in a variety of different experiments.
One of the limitations of this compound for lab experiments is its relatively low solubility in water. This can make it difficult to administer in certain experiments, and may require the use of organic solvents.
未来方向
There are several potential future directions for research on 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-ethylphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of type 2 diabetes, where it has been shown to increase insulin sensitivity and glucose uptake in adipose tissue.
Overall, this compound is a promising compound with a wide range of biological activities that make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-ethylphenyl)acetamide involves the reaction of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol with 2-chloro-N-(2-ethylphenyl)acetamide in the presence of a base. The reaction proceeds through nucleophilic substitution of the chloride group by the phenoxide group, resulting in the formation of this compound.
科学研究应用
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(2-ethylphenyl)acetamide has been extensively studied for its potential use in scientific research applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-14-7-5-6-8-17(14)21-19(24)13-25-16-11-9-15(10-12-16)20-22-18(4-2)23-26-20/h5-12H,3-4,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHZAQKZGVRZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7696010.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7696013.png)




![4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696056.png)

![4-(Methylamino)-1-phenyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B7696070.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7696077.png)



